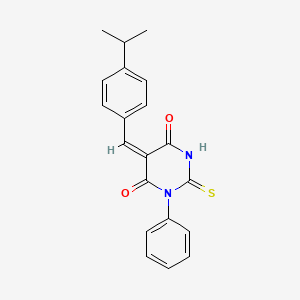![molecular formula C14H18ClNO2S B4723704 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride
描述
2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in B-cell receptor signaling, which is crucial for the growth and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
作用机制
TAK-659 is a reversible inhibitor of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, which is a key enzyme in the B-cell receptor signaling pathway. 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is activated by phosphorylation and plays a critical role in the activation and survival of B-cells. TAK-659 binds to the ATP-binding site of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride and prevents its activation, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation, induce apoptosis, and decrease the production of pro-inflammatory cytokines in preclinical models. In addition, TAK-659 has been shown to reduce the number of circulating B-cells and inhibit the formation of germinal centers in lymphoid tissues. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
TAK-659 is a potent and selective inhibitor of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, which makes it a valuable tool for studying the role of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride in B-cell signaling and the pathogenesis of B-cell malignancies and autoimmune diseases. However, TAK-659 has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects at high concentrations. In addition, TAK-659 may not be suitable for studying the role of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride in non-B-cell signaling pathways.
未来方向
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to improve the efficacy of treatment in B-cell malignancies. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, where B-cell activation and autoantibody production play a critical role in disease pathogenesis. Finally, the development of new 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride inhibitors with improved pharmacokinetic properties and selectivity may further enhance the therapeutic potential of this class of drugs.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent inhibition of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting B-cell activation and autoantibody production.
属性
IUPAC Name |
2-[4-[(thiophen-2-ylmethylamino)methyl]phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S.ClH/c16-7-8-17-13-5-3-12(4-6-13)10-15-11-14-2-1-9-18-14;/h1-6,9,15-16H,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRYUVRGBHCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



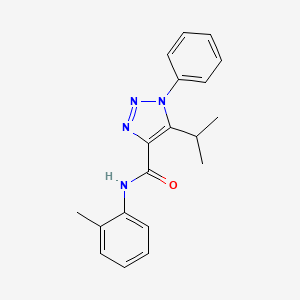
![ethyl 4-[3-(1-piperidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4723638.png)
![2-(2-methoxyethoxy)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4723642.png)
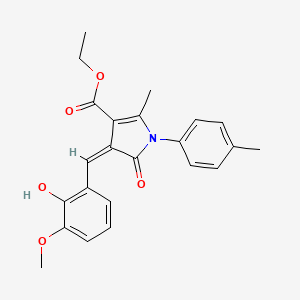
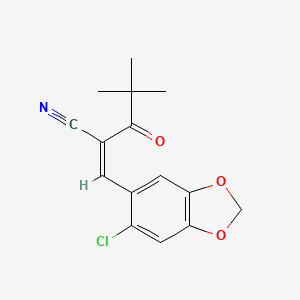
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4723661.png)
![2-[(2,6-dichlorobenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4723669.png)
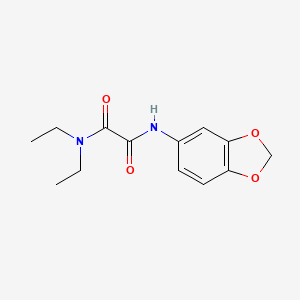

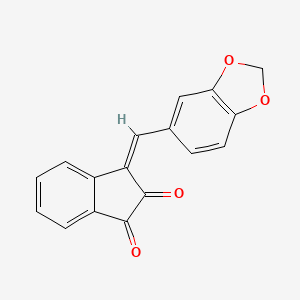
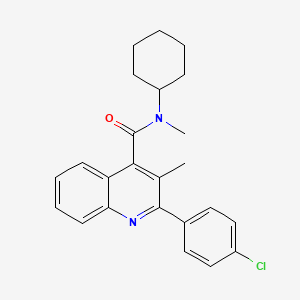
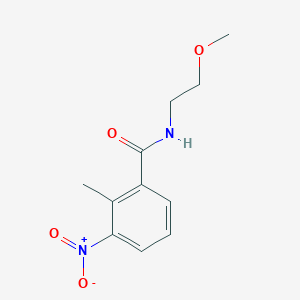
![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)
